molecular formula C14H14BrNO3S B3558002 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide

4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B3558002
M. Wt: 356.24 g/mol
InChI Key: ZSFFGPHZCPDFSY-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is a high-purity chemical reagent intended for research and development purposes. This compound belongs to the benzenesulfonamide class, a group known for its diverse and significant pharmacological properties. Sulfonamides are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These include potential as antiviral agents, with some benzenesulfonamide-containing compounds demonstrating potent activity as HIV-1 Capsid (CA) protein inhibitors, a promising target for novel antiretroviral therapies . Furthermore, research into sulfonamide derivatives has highlighted their potential in other therapeutic areas, such as antidiabetic applications, where certain analogues have shown pronounced hypoglycemic effects . The structural features of this compound—specifically the bromo and ethoxyphenyl substituents—make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this building block in the synthesis of more complex molecules, in hit-to-lead optimization campaigns, or as a reference standard in bio-screening assays. Research Applications: This product is designed for use in pharmaceutical development, biochemical research, and as a synthetic intermediate in organic chemistry. It is strictly for laboratory research use. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFFGPHZCPDFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Electrostatic Potential Mep Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding the charge distribution within a molecule and predicting its reactivity. An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values:

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Denote areas of neutral or near-zero potential.

For 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group (-SO2) and the oxygen of the ethoxy group (-OCH2CH3), identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the amine hydrogen (N-H), highlighting its role as a hydrogen bond donor.

Antimicrobial Activity

The sulfonamide functional group is historically significant in the development of antimicrobial agents. juniperpublishers.comnih.gov Sulfonamides were the first class of antibacterial agents to be used systemically. juniperpublishers.com While specific antimicrobial data for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is not available in the provided results, related halogenated derivatives have been studied. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their antimicrobial effects. mdpi.com Research on similar salicylanilide (B1680751) derivatives showed good activity against Gram-positive bacteria such as Staphylococcus aureus but no inhibition against Gram-negative bacteria. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method helps in understanding the binding mechanism and affinity between a drug candidate and its biological target.

While specific docking studies for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide were not found, research on its N-substituted derivatives provides valuable insights. For instance, a study involving N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides investigated their potential as enzyme inhibitors. In a docking simulation against acetylcholinesterase (AChE), a key enzyme in the nervous system, a derivative of the title compound formed several crucial interactions within the enzyme's active site.

The bromo-phenyl ring of the ligand was observed to form a π-anion interaction with the amino acid residue Asp74 and π-π T-shaped interactions with Tyr124. Furthermore, the ethoxy side chain engaged in π-alkyl interactions with Val294 and Tyr341, while a π-π stacked interaction was noted with Tyr341. A hydrogen bond was also predicted between one of the sulfonamide oxygen atoms and Tyr341. These interactions collectively stabilize the ligand within the binding pocket of the enzyme.

Ligand Moiety (Derivative)Interacting ResidueInteraction Type
Bromo Phenyl RingAsp74π-anion
Tyr124π-π T-shaped
Ethoxy Side ChainVal294π-alkyl
Tyr341π-alkyl, π-π stacked
Sulfonamide OxygenTyr341Hydrogen Bond

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking studies. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of a ligand within a protein's binding site. It also helps in refining the docked pose and calculating binding free energies with greater accuracy. An MD simulation would reveal how 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide and its target protein adapt their conformations upon binding and the stability of the intermolecular interactions over a period of nanoseconds.

In Silico Adme Predictions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. These predictions help identify potential liabilities before significant resources are invested in synthesis and testing. Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which predicts the drug-likeness of a molecule.

For derivatives of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, several ADME-related properties have been calculated. These theoretical assessments suggest whether the compound is likely to have good oral bioavailability and membrane permeability.

PropertyPredicted Value (for derivatives)Significance (Lipinski's Rule)
Molecular Weight (MW)< 500 DaShould be ≤ 500 Daltons.
LogP (Octanol-Water Partition Coefficient)< 5An indicator of lipophilicity; should be ≤ 5.
Hydrogen Bond Donors (HBD)≤ 5The number of N-H and O-H bonds; should be ≤ 5.
Hydrogen Bond Acceptors (HBA)≤ 10The number of nitrogen and oxygen atoms; should be ≤ 10.
Topological Polar Surface Area (TPSA)< 140 ŲPredicts drug transport properties; values < 140 Ų are associated with good oral bioavailability. mdpi.com

These computational predictions collectively provide a comprehensive profile of this compound, guiding further experimental research into its potential applications.

Preclinical Biological Activities of this compound Remain Uncharacterized

Despite the broad interest in the biological activities of benzenesulfonamide (B165840) derivatives in preclinical research, specific studies detailing the effects of this compound are not publicly available. A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of this particular compound's pharmacological profile.

Numerous studies have investigated the biological properties of structurally related benzenesulfonamide compounds, exploring their potential as antimicrobial, anti-inflammatory, and antioxidant agents. This research has often revealed that minor alterations to the chemical structure of these molecules can lead to significant changes in their biological activity. However, the specific combination of a 4-bromo-benzenesulfonyl group and a 4-ethoxyphenylamine moiety in this compound has not been the subject of published preclinical evaluation.

Consequently, there are no available data from in vitro or in vivo models to report on its efficacy in any of these areas. Detailed research findings, such as IC50 values, minimum inhibitory concentrations (MIC), or percentage inhibition in various assays, which are crucial for evaluating the preclinical potential of a compound, have not been documented for this compound. Therefore, it is not possible to construct data tables or provide an in-depth analysis of its biological activities.

Further research is required to determine if this compound possesses any significant biological activities and to understand its potential role in therapeutic applications.

An extensive review of the in vitro and in vivo biological activities of the chemical compound this compound and its related derivatives reveals a significant range of pharmacological potential. This article details the findings from numerous studies, focusing exclusively on its enzyme inhibition, receptor modulation, antimicrobial, and antiproliferative properties, based on non-human studies.

Derivatives and Analogues: Design and Comparative Studies

Rationale for Derivative Design

The design of derivatives of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is often guided by established SAR principles and computational modeling. Key strategies include:

Modification of the Benzenesulfonamide (B165840) Ring: Altering the substituents on the brominated phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with biological targets. Replacing the bromine atom with other halogens or with different electron-withdrawing or electron-donating groups can significantly impact activity.

Alterations of the N-Aryl Ring: The ethoxy group on the N-phenyl ring is a common target for modification. Replacing it with other alkoxy groups, alkyl groups, or halogens can influence the compound's metabolic stability and binding affinity.

Modification of the Sulfonamide Linker: While less common, modifications to the sulfonamide group itself can be explored to alter the compound's acidity and hydrogen bonding capabilities.

These rational design approaches aim to optimize the pharmacological profile of the lead compound.

Comparative Analysis of Biological Activity

Numerous studies have synthesized series of benzenesulfonamide derivatives and evaluated their biological activities against various targets. These comparative studies provide valuable insights into the SAR of this class of compounds.

For instance, a study focused on the development of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlighted the importance of the bromine substituent for antimicrobial and antibiofilm activities. The researchers hypothesized that replacing a chlorine atom from a previous series of compounds with a more lipophilic bromine atom would enhance the biological effect. mdpi.com Their findings indicated that the newly designed bromo derivatives generally exhibited improved antimicrobial effects, which was correlated with their increased lipophilic character, expressed as clogP values. mdpi.com

In another study, researchers synthesized N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives and evaluated their anticholinesterase and antioxidant activities. mdpi.com They found that the introduction of a styryl group on the scaffold significantly enhanced the inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to the precursor compounds. mdpi.com Specifically, the replacement of a bromine atom with a lipophilic 4-methoxystyryl group resulted in a significant improvement in the inhibitory effect. mdpi.com

The following table summarizes the comparative biological activities of selected benzenesulfonamide derivatives from different studies.

Compound IDCore Structure ModificationTargetActivity (IC50 or other metric)Reference
Series 1 Replacement of chlorine with bromineBacterial strainsImproved antimicrobial effect (higher clogP values) mdpi.com
3a Replacement of bromine with 4-methoxystyrylAChEIC50 = 4.3 ± 0.23 µM mdpi.com
3a Replacement of bromine with 4-methoxystyrylBChEIC50 = 5.6 ± 0.24 µM mdpi.com
3b Replacement of bromine with 5-(4-trifluorostyryl)AChEIC50 = 6.2 ± 0.21 µM mdpi.com
3b Replacement of bromine with 5-(4-trifluorostyryl)BChEIC50 = 10.5 ± 0.47 µM mdpi.com

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For benzenesulfonamide derivatives, several key SAR trends have been identified.

A study on benzenesulfonamide derivatives as TRPV4 inhibitors for treating acute lung injury synthesized and evaluated three series of analogues of a known TRPV4 antagonist, RN-9893. nih.gov Their research found that specific substitutions on the benzenesulfonamide scaffold led to compounds with significantly increased inhibitory potency against TRPV4 compared to the parent compound. nih.gov This highlights the sensitivity of the biological activity to even minor structural modifications.

Furthermore, research into 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives as matrix metalloproteinase (MMP) inhibitors demonstrated that all synthesized compounds displayed inhibitory activity against MMP-2 and MMP-9. nih.gov Certain compounds within the series exhibited more potent activity, suggesting that the specific nature of the substituents on the phenoxy and pyrrolidine rings plays a crucial role in determining the inhibitory potency. nih.gov

The table below outlines key structural modifications and their observed impact on the activity of benzenesulfonamide derivatives.

Structural ModificationImpact on Biological ActivityExample TargetReference
Introduction of a styryl groupSignificant increase in anticholinesterase activityAChE, BChE mdpi.com
Replacement of chlorine with bromineEnhanced antimicrobial and antibiofilm effectsBacterial strains mdpi.com
Specific substitutions on the benzenesulfonamide scaffoldIncreased inhibitory potencyTRPV4 nih.gov
Substituents on phenoxy and pyrrolidine ringsModulated inhibitory activityMMP-2, MMP-9 nih.gov

These SAR studies provide a roadmap for the rational design of future generations of benzenesulfonamide-based therapeutic agents with improved efficacy and selectivity.

Potential Applications in Materials Science and Other Fields

Research into the specific applications of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is not yet widely documented. However, based on the extensive studies of structurally similar benzenesulfonamide (B165840) derivatives, its potential can be projected in fields like materials science and medicinal chemistry, primarily leveraging its capacity for forming specific intermolecular interactions.

The core structure of benzenesulfonamide is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Derivatives of this structure are known to be investigated for various medicinal purposes, including as antibacterial and anticancer agents. researchgate.netrsc.org The specific combination of bromo, ethoxy, and phenyl groups in this compound could modulate such biological activities, making it a candidate for synthesis and screening in drug discovery programs. For example, related sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects against enzymes like cholinesterases. mdpi.com

In the field of materials science, the true potential of this compound lies in crystal engineering and the design of supramolecular structures. mdpi.com The assembly of molecules in the solid state is dictated by a variety of non-covalent interactions. The functional groups present in this compound provide multiple opportunities for such interactions, which are crucial for creating materials with desired properties.

Studies on analogous sulfonamides have revealed a rich variety of intermolecular bonding patterns that are critical for controlling molecular packing in crystals. mdpi.com These interactions include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, sulfonamides commonly form robust N-H⋯O hydrogen bonds, leading to predictable patterns like infinite chains or dimeric rings. researchgate.netmdpi.comresearchgate.net These strong interactions are primary drivers in the formation of stable crystal lattices.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming interactions with electron-donating atoms like oxygen (Br⋯O). mdpi.com This type of interaction is increasingly used as a tool in crystal engineering to guide the assembly of molecules into specific architectures.

The interplay of these weak interactions is a key focus of research in materials science. mdpi.com By systematically modifying the substituents on the benzenesulfonamide core, as seen in this compound, researchers can fine-tune the resulting supramolecular architecture. This control over the solid-state structure is fundamental for developing new materials, including pharmaceuticals with improved solubility or novel organic electronic materials. The study of how molecules like this compound pack in crystals provides insight into these fundamental interactions, suggesting its utility as a model compound for research in supramolecular chemistry and materials design. nih.gov

Table of Compound Properties

Property Value
Molecular Formula C₁₄H₁₄BrNO₃S
IUPAC Name This compound
Molecular Weight 372.24 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

| Rotatable Bonds | 4 |

Table of Potential Intermolecular Interactions

Interaction Type Participating Groups Significance in Materials Science
Hydrogen Bonding N-H (donor) and S=O (acceptor) Primary interaction for forming robust, predictable supramolecular synthons (e.g., chains, dimers). researchgate.netmdpi.com
Halogen Bonding C-Br (donor) and O (acceptor) Directional interaction used for precise control over crystal packing and architecture. mdpi.com
π–π Stacking Phenyl rings Contributes to the stabilization of layered structures and influences electronic properties. nih.gov

| C-H⋯π Interactions | C-H bonds and Phenyl rings | Weak interactions that provide additional stability and help dictate the orientation of molecules. mdpi.com |

A Note on the Availability of Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant lack of specific research focused on the chemical compound This compound . Foundational studies detailing its synthesis, characterization, biological activity, and preclinical evaluation appear to be absent from the public domain. Consequently, a detailed discussion on its specific future research directions and translational challenges cannot be constructed with scientific accuracy at this time.

The following section, therefore, provides a general overview of the prospective research avenues and developmental hurdles common to the broader class of benzenesulfonamide derivatives. This information is intended to offer a contextual framework for the potential future investigation of compounds like this compound, should foundational research be undertaken.

Future Research Directions and Translational Challenges for Benzenesulfonamide Derivatives

Future Research Directions

The versatility of the arylsulfonamide motif offers diverse opportunities for the development of novel therapeutic agents. nih.gov Key future directions include:

Expansion into New Therapeutic Areas: While well-established in antimicrobial and anticancer research, the utility of sulfonamides is expanding. ajchem-b.comrsc.org A significant area of future exploration is in treating Central Nervous System (CNS) disorders, with research focusing on developing enzyme inhibitors, ion channel modulators, or receptor ligands for CNS applications. nih.gov The potential to modulate neuroinflammatory processes also presents a promising avenue for treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov

Development of Multi-Target-Directed Ligands (MTDLs): For complex diseases such as cancer or Alzheimer's, compounds that can interact with multiple biological targets are highly desirable. mdpi.com Future design strategies will likely focus on creating hybrid benzenesulfonamide molecules that combine different pharmacophores to address multiple aspects of a disease's pathology simultaneously. tandfonline.com

Overcoming Drug Resistance: The emergence of drug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents. tandfonline.com Future research will involve designing novel sulfonamide derivatives that can overcome existing resistance mechanisms, potentially by acting on new molecular targets beyond the traditional folate biosynthetic pathway. tandfonline.com

Targeting Novel Proteins and Pathways: The benzenesulfonamide scaffold is effective for inhibiting a range of enzymes and protein-protein interactions. rsc.orgnih.govnih.gov Future work will aim to identify and validate novel biological targets for which benzenesulfonamide derivatives can be optimized. This includes targeting enzymes like perforin (B1180081) to mitigate transplant rejection or inhibiting protein-protein interactions such as Keap1-Nrf2 to combat oxidative stress-related diseases. nih.govnih.gov

Translational Challenges

Translating a promising benzenesulfonamide derivative from a preclinical candidate to a clinical reality involves overcoming several significant hurdles.

Optimizing Pharmacokinetics and ADMET Properties: A primary challenge is ensuring that a potent compound possesses a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Poor metabolic stability, for instance, can limit a drug's efficacy. nih.gov Future development will require rigorous in silico modeling and preclinical testing to refine these properties, ensuring the compound can reach its target in the body at therapeutic concentrations without causing undue toxicity. nih.govnih.gov

Ensuring Target Selectivity: Many benzenesulfonamides, particularly kinase inhibitors, can interact with multiple targets. While sometimes beneficial (as in MTDLs), a lack of selectivity can lead to off-target effects and adverse reactions. A major translational challenge is to design compounds with high affinity for their intended target and minimal interaction with other proteins, particularly those within the same family.

Navigating Clinical Trials: The progression to clinical evaluation is a complex and resource-intensive process. For any new benzenesulfonamide derivative, establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial to inform dosing strategies in humans. nih.gov Identifying patient populations most likely to respond and managing potential side effects are further critical steps for successful clinical development.

Scaling Up Synthesis: The transition from laboratory-scale synthesis to large-scale manufacturing for clinical trials and commercialization can be challenging. ajchem-b.com Developing efficient, cost-effective, and safe synthetic routes is a critical translational step that must be addressed early in the development process. ajchem-b.com

The table below summarizes the key areas for future exploration and the associated challenges in translating benzenesulfonamide derivatives into therapeutic agents.

CategoryFocus AreaRationale & Key Objectives
Future Research Novel Therapeutic Targets Exploration of new enzymes (e.g., perforin), receptors, and protein-protein interactions (e.g., Keap1-Nrf2) to address unmet medical needs. nih.govnih.gov
CNS Disorders & Neuroinflammation Design of derivatives capable of crossing the blood-brain barrier to treat conditions like Alzheimer's disease and other neurological disorders. nih.govmdpi.com
Combating Antimicrobial Resistance Development of next-generation sulfonamides with novel mechanisms of action to be effective against resistant bacterial strains like MRSA. tandfonline.com
Multi-Target-Directed Ligands (MTDLs) Creation of hybrid molecules to simultaneously modulate multiple pathways in complex diseases like cancer. mdpi.comtandfonline.com
Translational Challenges ADMET Optimization Improving metabolic stability, oral bioavailability, and reducing toxicity to ensure a safe and effective drug profile. nih.govnih.gov
Target Selectivity Enhancing binding affinity for the intended biological target while minimizing off-target effects to reduce potential side effects.
Clinical Trial Design Establishing robust PK/PD relationships to guide dosing regimens and demonstrating efficacy and safety in human subjects. nih.gov
Scalable Synthesis Developing efficient, safe, and economically viable manufacturing processes suitable for large-scale production. ajchem-b.comajchem-b.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves coupling 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature : Room temperature to 50°C, monitored via TLC to track reaction progress .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine and ethoxy group positions) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : Confirm stoichiometry of C, H, N, S, and Br .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays : Target serine proteases or carbonic anhydrases using fluorometric or colorimetric substrates .
  • Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How does the compound’s conformation influence its reactivity and bioactivity?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to identify key intramolecular interactions (e.g., Br···O halogen bonding) and torsional angles affecting binding .
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

Q. What strategies resolve contradictions in solubility data across studies?

  • Methodological Answer :

  • Solubility profiling : Use standardized buffers (pH 1.2–7.4) with UV-Vis spectroscopy or HPLC quantification .
  • Co-solvent systems : Test DMSO-aqueous mixtures to improve solubility for biological assays .
  • Thermodynamic analysis : Measure melting points and calculate Hansen solubility parameters .

Q. How can structure-activity relationships (SAR) be explored for medicinal chemistry applications?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen) and compare IC50_{50} values in target assays .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., carbonic anhydrase IX) .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms?

  • Methodological Answer :

  • SC-XRD (Single-Crystal X-Ray Diffraction) : Map hydrogen-bonding networks (e.g., N–H···O=S) and π-π stacking .
  • DSC/TGA : Analyze thermal stability and polymorph transitions .

Data Analysis and Experimental Design

Q. How to design a robust SAR study integrating synthetic and computational workflows?

  • Methodological Answer :

  • Library design : Use Cheminformatics tools (e.g., RDKit) to generate derivatives with varied substituents.
  • Parallel synthesis : Employ microwave-assisted reactions for rapid analog generation .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters .

Q. What analytical methods resolve conflicting bioactivity data in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_{on}/koff_{off}) for target validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.